molecular formula C23H28ClN3O4S B3012870 N1-(2-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898445-81-3

N1-(2-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B3012870
CAS No.: 898445-81-3
M. Wt: 478
InChI Key: CYXQQMUHMZZCAF-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzyl group, a tosylpiperidinyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-chlorobenzylamine: This involves the reaction of 2-chlorobenzyl chloride with ammonia or an amine source under controlled conditions.

    Formation of the tosylpiperidine intermediate: Tosylation of piperidine is achieved by reacting piperidine with tosyl chloride in the presence of a base such as pyridine.

    Coupling reaction: The final step involves the coupling of the 2-chlorobenzylamine with the tosylpiperidine intermediate using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)urea
  • N1-(2-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)carbamate

Uniqueness

N1-(2-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is unique due to its specific oxalamide linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s stability, reactivity, and interaction with biological targets, setting it apart from similar compounds.

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O4S/c1-17-9-11-20(12-10-17)32(30,31)27-15-5-4-7-19(27)13-14-25-22(28)23(29)26-16-18-6-2-3-8-21(18)24/h2-3,6,8-12,19H,4-5,7,13-16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXQQMUHMZZCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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